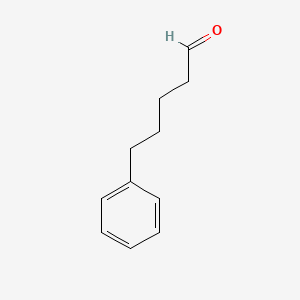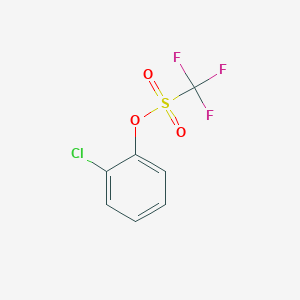
2-Chlorophenyl trifluoromethanesulfonate
Descripción general
Descripción
2-Chlorophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H4ClF3O3S . It has a molecular weight of 260.62 . It is also known by other names such as 2-chlorophenyl triflate .
Molecular Structure Analysis
The InChI code for 2-Chlorophenyl trifluoromethanesulfonate is 1S/C7H4ClF3O3S/c8-5-3-1-2-4-6 (5)14-15 (12,13)7 (9,10)11/h1-4H . The InChI key is KTLNEJOQAOFUTO-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
2-Chlorophenyl trifluoromethanesulfonate is a liquid at room temperature . It has a boiling point of 120°C at 33mmHg . The specific gravity at 20/20°C is 1.52 .
Aplicaciones Científicas De Investigación
Improved Synthesis of Benzyne Precursor
2-Chlorophenyl trifluoromethanesulfonate is involved in the synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a significant benzyne precursor. A study by Atkinson, Sperry, and Brimble (2010) outlines an improved synthesis method, enhancing yield and reducing reaction time, emphasizing its utility in organic synthesis (Atkinson, Sperry, & Brimble, 2010).
Catalyst in Acylation of Alcohols
In the field of catalysis, scandium trifluoromethanesulfonate, derived from trifluoromethanesulfonates like 2-chlorophenyl trifluoromethanesulfonate, serves as an extremely active Lewis acid catalyst. Ishihara et al. (1996) demonstrated its practical use in acylation of alcohols with acid anhydrides and in esterification processes, underlining its significance in organic reactions (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Triflic Acid in Organic Synthesis
Triflic acid, closely related to trifluoromethanesulfonates, plays a crucial role in various organic synthesis processes. Kazakova and Vasilyev (2017) reviewed its use in electrophilic aromatic substitution, formation of carbon–carbon and carbon–heteroatom bonds, and other reactions, highlighting its versatility in generating cationic species for new compound synthesis (Kazakova & Vasilyev, 2017).
Synthesis of Chrysene Derivatives
The synthesis of chrysene derivatives, significant in organic chemistry, is facilitated by trifluoromethanesulfonic acid (HOTf). Guo et al. (2015) developed a method using HOTf for cross-coupling reactions, proving its effectiveness in creating multisubstituted chrysenes (Guo, Zhou, Zhang, & Hua, 2015).
Activation of C–F Bond
The activation of the C–F bond in trifluoromethylated arenes is another application area. Wang and Hu (2009) found that triflic acid could efficiently activate this bond, leading to the formation of benzophenones, demonstrating its role in novel catalysis and reaction pathways (Wang & Hu, 2009).
Lanthanide(III) Triflates in Aminolysis
Lanthanide(III) trifluoromethanesulfonates, derived from compounds like 2-chlorophenyl trifluoromethanesulfonate, are highly efficient catalysts in the aminolysis of 1,2-epoxides. Chini et al. (1994) showed that these triflates, including Yb(OTf)3, Nd(OTf)3, and Gd(OTf)3, catalyze the formation of β-amino alcohols with high selectivity and yield, highlighting their importance in organic synthesis (Chini, Crotti, Favero, Macchia, & Pineschi, 1994).
Triflic Acid in Cyclisation Reactions
Triflic acid, related to trifluoromethanesulfonates, acts as an excellent catalyst in cyclisation reactions. Haskins and Knight (2002) demonstrated its efficacy in inducing 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines, showing its versatility in creating polycyclic systems (Haskins & Knight, 2002).
Electron Spin Resonance in Polymer Chemistry
In polymer chemistry, trifluoromethanesulfonate derivatives, like 2-chlorophenyl trifluoromethanesulfonate, have been studied in the context of electron spin resonance. Inoue et al. (1989) investigated perchlorate and trifluoromethanesulfonate polymers, showing their role in understanding the paramagnetic properties of materials like polypyrrole and polythiophene (Inoue, Castillo-Ortega, Mizuno, Asaji, & Nakamura, 1989).
Triflic Acid-Activated Amide Transformations
Triflic acid, related to trifluoromethanesulfonates, is used as an activator in various amide transformations. Huang and Kang (2021) reviewed its applications in organic synthesis, emphasizing its role in generating novel compounds through nucleophilic trapping of triflate intermediates (Huang & Kang, 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-Chlorophenyl trifluoromethanesulfonate may also interact with various biological targets.
Mode of Action
It’s known that the compound can be used as a precursor to ortho-benzyne, a highly reactive intermediate in organic chemistry . This suggests that 2-Chlorophenyl trifluoromethanesulfonate may interact with its targets through electrophilic aromatic substitution, a common reaction mechanism in aryne chemistry .
Biochemical Pathways
Given the compound’s potential to generate ortho-benzyne, it’s plausible that it could influence a variety of biochemical processes, particularly those involving aromatic compounds .
Result of Action
Given the compound’s potential reactivity as a precursor to ortho-benzyne , it’s plausible that it could induce significant changes at the molecular and cellular levels, but specific effects would depend on the nature of the compound’s targets and the context of its use.
Action Environment
Like many chemical compounds, its activity and stability could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propiedades
IUPAC Name |
(2-chlorophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O3S/c8-5-3-1-2-4-6(5)14-15(12,13)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLNEJOQAOFUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342402 | |
| Record name | 2-Chlorophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenyl trifluoromethanesulfonate | |
CAS RN |
66107-36-6 | |
| Record name | 2-Chlorophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chlorophenyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




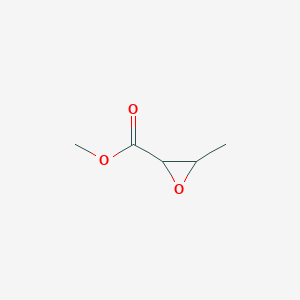
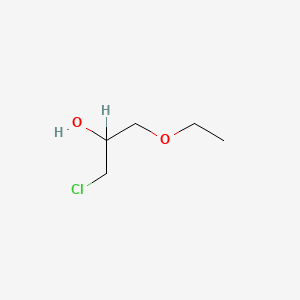

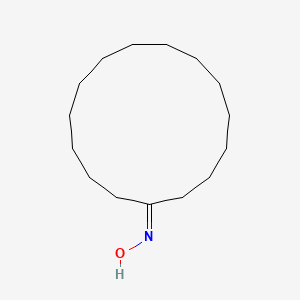
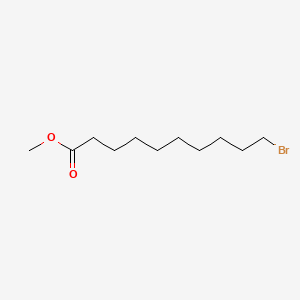
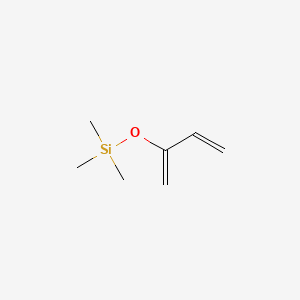

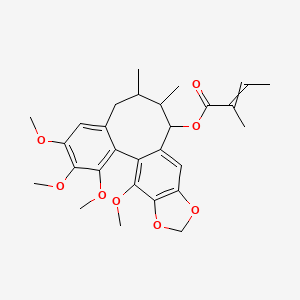
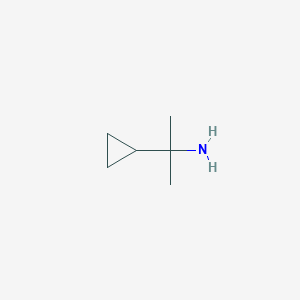
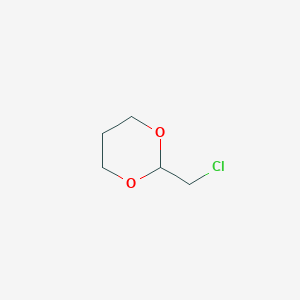
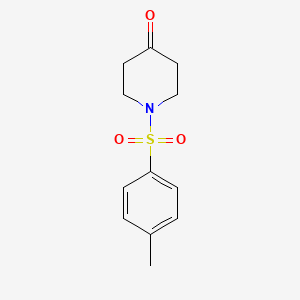
![7,7-Dibromobicyclo[4.1.0]hept-3-ene](/img/structure/B1348793.png)
